5'-Guanylylmethylenediphosphonate
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Overview
Description
Preparation Methods
The synthesis of phosphomethylphosphonic acid guanylate ester involves several steps. One common method includes the reaction of guanosine with phosphomethylphosphonic acid under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the proper formation of the ester bond . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Chemical Reactions Analysis
Phosphomethylphosphonic acid guanylate ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted guanylate esters.
Scientific Research Applications
Phosphomethylphosphonic acid guanylate ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a non-hydrolyzable analog of GTP, binding tightly to G-proteins in the presence of Mg2+ and acting as a potent stimulator of adenylate cyclase . In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrial applications include its use in the development of novel materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of phosphomethylphosphonic acid guanylate ester involves its interaction with specific molecular targets. It binds to G-proteins in the presence of Mg2+, leading to the stimulation of adenylate cyclase . This interaction triggers a cascade of biochemical events, ultimately resulting in the modulation of various cellular processes. The compound’s ability to mimic GTP and its resistance to hydrolysis make it a valuable tool in studying G-protein-coupled signaling pathways .
Comparison with Similar Compounds
Phosphomethylphosphonic acid guanylate ester can be compared with other similar compounds, such as phosphoaminophosphonic acid guanylate ester and phosphoaminophosphonic acid adenylate ester . These compounds share structural similarities but differ in their specific functional groups and biological activities. Phosphomethylphosphonic acid guanylate ester is unique due to its specific ester bond and its ability to tightly bind to G-proteins, making it particularly useful in studying GTP-related biochemical processes .
Similar Compounds
- Phosphoaminophosphonic acid guanylate ester
- Phosphoaminophosphonic acid adenylate ester
- Guanosine 5’-[beta,gamma-imido]triphosphate
- Guanylyl imidodiphosphate
Properties
CAS No. |
14997-54-7 |
---|---|
Molecular Formula |
C11H18N5O13P3 |
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-30(20,21)3-31(22,23)29-32(24,25)26/h2,4,6-7,10,17-18H,1,3H2,(H,20,21)(H,22,23)(H2,24,25,26)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
GXTIEXDFEKYVGY-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N=C(NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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